molecular formula C23H19ClN4O2 B2365455 1-(4-chlorophenyl)-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea CAS No. 118018-41-0

1-(4-chlorophenyl)-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea

Cat. No.: B2365455
CAS No.: 118018-41-0
M. Wt: 418.88
InChI Key: NKXJTSZBOBZLTH-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea is a useful research compound. Its molecular formula is C23H19ClN4O2 and its molecular weight is 418.88. The purity is usually 95%.
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Scientific Research Applications

Polymorphs and Solubility Improvement

  • Crystal Forms and Solubility: Polymorphs of a similar compound were studied for improvements in dissolution and absorption. Alpha and beta forms, as well as an amorphous form, were investigated for solubility in water and bioavailability enhancement through solid dispersion and wet grinding methods (Yano et al., 1996).

Pharmacological Properties

  • Gastrin/CCK-B Receptor Antagonist: A compound closely related to 1-(4-chlorophenyl)-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea demonstrated potent and selective antagonism at the gastrin/cholecystokinin-B (CCK-B) receptor, both in vitro and in vivo (Takinami et al., 1997).

Radioiodinated Antagonists

  • Radioiodinated Benzodiazepines: Novel radioiodinated 1,4-benzodiazepines were synthesized as selective antagonists at cholecystokinin receptors. These compounds are valuable in identifying receptor binding sites and potential in vivo tumor targeting (Akgün et al., 2009).

Antimicrobial and Antioxidant Activities

  • Novel Imidazole Ureas: New derivatives containing the 1,4-benzodiazepine structure were evaluated for antimicrobial properties (Rani et al., 2014).
  • Antioxidant Derivatives: Derivatives with the 1,4-benzodiazepine core were synthesized and assessed for antioxidant activity (George et al., 2010).

Metal Complex Formation

  • Metal Complexes with Palladium(II): 1,4-Benzodiazepines, including compounds similar to this compound, were found to form complexes with palladium(II), showing potential in coordination chemistry and material science (Cusumano et al., 1991).

Colloidal Particle Formation

  • Stability and Absorption of Colloidal Particles: Investigations into the stability and absorption of colloidal particles formed from a solid dispersion system of a related compound showed promising pharmaceutical applications (Yano et al., 1996).

Receptor Antagonism

  • Irreversible CCK-B Receptor Antagonism: YM022, a compound closely related, acted as an irreversible antagonist at the CCK-B receptor, highlighting its potential in receptor modulation studies (Dunlop et al., 1997).

Allosteric Antagonist Effects

  • Effects on CB1 Receptor Modulation: A compound with a similar structure was explored for its effects on CB1 receptor modulation, providing insights into allosteric antagonist actions in the central nervous system (Wang et al., 2011).

Properties

IUPAC Name

1-(4-chlorophenyl)-3-(1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19ClN4O2/c1-28-19-10-6-5-9-18(19)20(15-7-3-2-4-8-15)26-21(22(28)29)27-23(30)25-17-13-11-16(24)12-14-17/h2-14,21H,1H3,(H2,25,27,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKXJTSZBOBZLTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=NC(C1=O)NC(=O)NC3=CC=C(C=C3)Cl)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Equimolar amounts of 1,3-dihydro-1-methyl-3(RS)-amino-5-phenyl-2H-1,4-benzodiazepin-2-one and 4-chlorophenyl isocyanate were mixed in 8 ml of dry tetrahydrofuran at room temperature. The reaction mixture was allowed to stand for 8 hours and was then filtered. The collected solids were washed with tetrahydrofuran and dried in vacuo over P2O5 to give the analytical product.
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